molecular formula C12H11NO4 B1302096 Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate CAS No. 200400-76-6

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate

Cat. No.: B1302096
CAS No.: 200400-76-6
M. Wt: 233.22 g/mol
InChI Key: XILWQVZWGWQRNU-UHFFFAOYSA-N
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Description

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered rings containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of an ethyl ester group at the 4-position of the oxazole ring and a 4-hydroxyphenyl group at the 2-position.

Future Directions

The future directions for “Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate” and similar compounds could involve further exploration of their biological activities and potential applications in medicinal chemistry . This could include further studies on their antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and anthelminthic effects .

Biochemical Analysis

Biochemical Properties

Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .

Cellular Effects

This compound exhibits notable effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involved in oxidative stress responses and apoptosis. Additionally, this compound can modulate gene expression, leading to changes in the levels of various proteins involved in cellular metabolism and homeostasis .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an inhibitor or activator of certain enzymes, depending on the context. For example, it has been found to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. This inhibition can lead to downstream effects on cell signaling and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antioxidant activity and reduced inflammation. At higher doses, it can lead to toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in certain tissues, such as the liver and kidneys, where it exerts its effects. The compound’s distribution is influenced by factors such as its lipophilicity and affinity for specific transporters .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s localization is often directed by targeting signals and post-translational modifications, which can influence its activity and function within different cellular contexts .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of ammonium acetate, followed by cyclization to form the oxazole ring . The reaction conditions often include heating the mixture under reflux for several hours.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 2-(4-hydroxyphenyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the 4-hydroxyphenyl group and the ethyl ester group, which confer specific chemical and biological properties.

Properties

IUPAC Name

ethyl 2-(4-hydroxyphenyl)-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-2-16-12(15)10-7-17-11(13-10)8-3-5-9(14)6-4-8/h3-7,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XILWQVZWGWQRNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80420702
Record name Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

200400-76-6
Record name Ethyl 2-(4-oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80420702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 200400-76-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 25.0 g (182.3 mmol) of 4-hydroxybenzamide and 23.0 mL (182.3 mmol) of ethyl bromopyruvate was stirred and heated at 115° C. for 30 minutes. The mixture cooled to room temperature and sat under N2 atmosphere overnight. Ethyl acetate (100 mL) was added and the mixture stirred for 1 hour. The solid oxazole (36.99 g, 158.6 mmol) was collected by suction filtration in 87% yield: 1H NMR (CDCl3) δ10.21 (broad s, 1H), 8.82 (s, 1H), 7.83 (d, J=8.7 Hz, 2H), 6.90 (d, J=8.7 Hz, 2H), 4.29 (q, 2H), 1.29 (t, 3H); IR (cm-1) 3400, 3169, 1731, 1612, 1731, 1507, 1444; FDMS 233. Anal. (C12H11NO4) C, H, N.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
36.99 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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